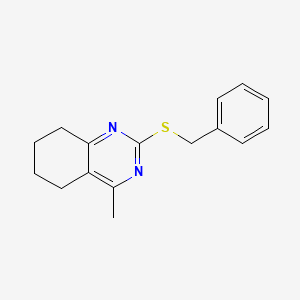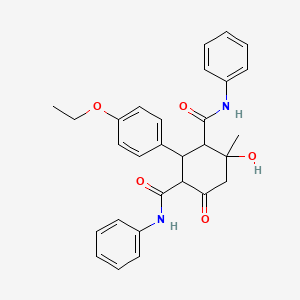
2-(Benzylsulfanyl)-4-methyl-5,6,7,8-tetrahydroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylsulfanyl)-4-methyl-5,6,7,8-tetrahydroquinazoline: is a heterocyclic compound with a fused quinazoline ring system. Its structure consists of a quinazoline core (a bicyclic system containing two fused six-membered rings) and a benzylsulfanyl group attached to one of the ring carbons. This compound exhibits interesting properties due to its unique structure.
Preparation Methods
Synthetic Routes:: The synthesis of 2-(Benzylsulfanyl)-4-methyl-5,6,7,8-tetrahydroquinazoline involves several steps
Starting Material: Begin with an appropriate precursor, such as a substituted benzylideneimidazolone.
Hydride Shift Reaction: Treat the benzylideneimidazolone with a Lewis acid (e.g., titanium tetrachloride) to induce a [1,5]-hydride shift mechanism.
Industrial Production:: While industrial-scale production methods may vary, researchers typically optimize the synthetic route for efficiency, yield, and scalability.
Chemical Reactions Analysis
Reactivity::
Oxidation and Reduction: Investigate its behavior under oxidation and reduction conditions.
Substitution Reactions: Explore substitution reactions at different positions on the quinazoline ring.
Common Reagents: Use Lewis acids, bases, and other reagents to modify the compound.
Major Products: Identify the key products formed during these reactions.
Scientific Research Applications
Chemistry::
Medicinal Chemistry: Investigate its potential as a drug candidate.
Biological Activity: Explore its antibacterial, antiepileptic, or other effects.
Tyrosine Kinase Inhibition: Assess its role as a tyrosine kinase inhibitor.
Cellular Effects: Study its impact on cellular processes.
Therapeutic Applications: Evaluate its potential in treating lysosomal storage diseases, muscle atrophy, oxidative stress-related disorders, and aging.
Pharmaceuticals: Consider its use in drug development.
Fine Chemicals: Explore applications beyond pharmaceuticals.
Mechanism of Action
The exact mechanism by which 2-(Benzylsulfanyl)-4-methyl-5,6,7,8-tetrahydroquinazoline exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Unique Features: Highlight its distinct properties compared to other quinazoline derivatives.
Similar Compounds: Explore related compounds, such as other quinazolines or sulfur-containing heterocycles.
Properties
Molecular Formula |
C16H18N2S |
|---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-4-methyl-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C16H18N2S/c1-12-14-9-5-6-10-15(14)18-16(17-12)19-11-13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-11H2,1H3 |
InChI Key |
KJZUEFQOKIXDIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCCC2=NC(=N1)SCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11042088.png)
![methyl 2-[2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-3-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11042093.png)
![(1Z)-6-(4-chlorophenyl)-1-[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11042095.png)

![1-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B11042109.png)
![ethyl 6,8,8,9-tetramethyl-2-oxo-8,9-dihydro-2H-pyrano[3,2-g]quinoline-3-carboxylate](/img/structure/B11042112.png)
![N-{1-[2-(4-Methoxyphenyl)acetyl]piperidin-3-YL}but-2-ynamide](/img/structure/B11042113.png)
![5-(4-fluorophenyl)-3,4-bis(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11042121.png)
![6-Bromo-1-[(4-methoxyphenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B11042139.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B11042149.png)
![Ethyl 4-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]benzoate](/img/structure/B11042152.png)
![1-[2,2-dimethyl-4-({[2,2,4-trimethyl-1-(phenylcarbonyl)-1,2-dihydroquinolin-6-yl]oxy}methyl)quinolin-1(2H)-yl]ethanone](/img/structure/B11042160.png)
![[4-Amino-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-yl]methyl 4-methylpiperazine-1-carbodithioate](/img/structure/B11042163.png)

